6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Description
6-[4-(4-Methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione (CAS: 860787-02-6) is a pyrimidinedione derivative characterized by a 1,3-dimethyluracil core substituted at the 6-position with a 4-(4-methoxyphenyl)piperazine moiety. Its molecular formula is C₁₇H₂₁N₅O₃, with a molecular weight of 343.38 g/mol.
Properties
IUPAC Name |
6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-18-15(12-16(22)19(2)17(18)23)21-10-8-20(9-11-21)13-4-6-14(24-3)7-5-13/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEULWQBFQLTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Stability Under Acidic and Basic Conditions
Urapidil’s pyrimidinedione core is sensitive to hydrolysis. Stability studies indicate:
-
Acidic Hydrolysis: Degradation occurs in strong acids (e.g., HCl) via cleavage of the piperazinyl-propylamino linkage, forming 1,3-dimethyluracil derivatives .
-
Basic Hydrolysis: Resistant to mild bases (e.g., Na₂CO₃) but degrades in strong alkaline conditions (e.g., NaOH), yielding methoxyphenylpiperazine and fragmented uracil intermediates .
Pharmacological Derivatization
Urapidil’s α₁-adrenoceptor antagonism is modulated by structural modifications:
-
Methoxy Group Substitution: Replacing the 2-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) reduces receptor affinity .
-
Pyrimidinedione Modifications: Alkylation at the N1/N3 positions enhances metabolic stability but may reduce solubility .
Example:
Oxidation and Impurity Formation
Oxidative stress conditions (e.g., H₂O₂) generate impurities such as:
-
N-Oxide Derivative: Formed via oxidation of the piperazine ring .
-
Desmethyl Analog: Demethylation at the methoxy group yields 6-[[3-[4-(2-hydroxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyluracil .
Comparative Reactivity with Analogues
Urapidil’s reactivity differs from structurally related pyrimidinediones:
-
5-Methylurapidil: Exhibits lower α₁-adrenoceptor binding affinity (pKₐ 6.55 vs. 8.06 for urapidil) .
-
Chloroethylclonidine Adducts: Forms irreversible adducts with cysteine residues in receptor binding sites, confirming covalent interaction pathways .
Industrial-Scale Optimization
Process refinements for urapidil synthesis include:
-
Catalyst Recycling: PEG-based catalysts are reusable for up to 5 cycles without significant yield loss .
-
Green Chemistry Metrics:
Key Findings Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's effectiveness as an anti-proliferative agent against various cancer cell lines. For instance, it has shown significant potency in inhibiting the growth of prostate cancer cells (PC-3) with IC50 values in the low micromolar range . The mechanism of action is believed to involve interference with specific signaling pathways related to tumor growth.
Neurological Disorders
There is growing interest in the potential of this compound as a therapeutic agent for neurological conditions. Its structure suggests that it may interact with neurotransmitter systems, particularly through its piperazine moiety, which is known for modulating dopaminergic and serotonergic pathways. This interaction could lead to applications in treating disorders such as anxiety and depression .
Anticancer Studies
A comprehensive study evaluated the compound's efficacy against various tumor cell lines, including lung, breast, and colon cancers. The results indicated that certain derivatives of this compound exhibited superior antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
Neurological Research
In a study focusing on central nervous system penetration, the compound was tested for its ability to cross the blood-brain barrier. Results showed promising pharmacokinetic profiles indicating good oral bioavailability and CNS penetration potential . This suggests its use in developing treatments for neurological disorders.
Mechanism of Action
The compound exerts its effects primarily by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft. This inhibition occurs through competitive binding at the active site of the enzyme, preventing the hydrolysis of acetylcholine. The molecular targets include the active site serine residue of acetylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related pyrimidinedione derivatives differ primarily in their 6-position substituents, which modulate receptor affinity, selectivity, and metabolic stability. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrimidinedione Derivatives
Key Findings:
Substituent Bulkiness and Receptor Binding: The target compound’s 4-(4-methoxyphenyl)piperazino group provides a bulky, planar aromatic system, likely enhancing GPCR binding compared to smaller substituents like benzylamino or alkyl chains . Urapidil, with a similar piperazine moiety but a 2-methoxyphenyl group, demonstrates high α₁-adrenergic receptor antagonism, suggesting the methoxy position (para vs. ortho) critically affects target selectivity .
Hydrophobic vs. Hydrophilic Substituents: PSB-17365 (p-bromo-phenylethylamino) exhibits nanomolar potency at GPR84, attributed to its hydrophobic aromatic tail, which mimics fatty acid ligands . In contrast, 6-[(3-hydroxypropyl)amino]-1,3-dimethylpyrimidinedione shows improved metabolic stability due to its polar hydroxypropyl chain, highlighting the trade-off between hydrophobicity and pharmacokinetics .
Piperazine-Containing Derivatives: The target compound and Urapidil both incorporate piperazine rings, which are known to improve blood-brain barrier penetration and receptor-binding kinetics. However, the target’s para-methoxy group may reduce first-pass metabolism compared to Urapidil’s ortho-methoxy substituent .
Synthetic Versatility: Derivatives like 6-(3-chloropropylamino)-1,3-dimethyluracil serve as intermediates for nucleoside analogs, indicating the pyrimidinedione scaffold’s adaptability in medicinal chemistry .
Research Implications and Gaps
- Further studies should evaluate its affinity for GPR84, adenosine receptors, or riboflavin synthase (given the role of pyrimidinediones in riboflavin biosynthesis ).
- Piperazine Optimization : Comparative studies on para- vs. ortho-methoxy piperazine derivatives could refine receptor selectivity and metabolic stability.
Biological Activity
6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, with the CAS number 860787-02-6, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate piperazine derivatives with pyrimidinedione intermediates. The methodology often includes:
- Reagents : Use of piperazine derivatives and substituted phenyl groups.
- Conditions : Reactions are generally conducted under controlled temperatures and in specific solvents to optimize yield and purity.
Antitumor Activity
Studies have shown that compounds related to pyrimidinediones exhibit significant antitumor activity. For instance, a study reported that certain pyrimidine derivatives inhibited cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The mechanism often involves interference with DNA synthesis and cell cycle progression.
Antibacterial and Antifungal Properties
Research indicates that derivatives of this compound possess antibacterial and antifungal activities. A recent study synthesized several related compounds that demonstrated effectiveness against bacterial strains and fungi . The evaluation included:
- Minimum Inhibitory Concentration (MIC) tests against various pathogens.
- Zone of inhibition assays to assess antimicrobial efficacy.
Neuropharmacological Effects
This compound and its analogs have been evaluated for their interaction with neurotransmitter receptors. For example, some piperazine derivatives showed high affinity for dopamine D3 receptors compared to D2 receptors, suggesting potential applications in treating neurological disorders .
Case Study 1: Antitumor Evaluation
A series of synthesized pyrimidine compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that specific modifications in the structure led to enhanced activity against tumor cells, with IC50 values significantly lower than standard chemotherapeutic agents .
Case Study 2: Antimicrobial Assessment
In a comparative study involving various synthesized compounds, the target compound showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
